![molecular formula C10H11NO6S B2481926 4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid CAS No. 1242814-39-6](/img/structure/B2481926.png)

4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid and related compounds involves multiple steps, including methylation, sulfonylation, and carboxylation reactions. Yin (2002) introduced a method for preparing 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride, which can be considered a related precursor. The process emphasizes cost reduction and environmental protection by using chloroacetic acid instead of dimethyl sulfate for methylation, achieving over 98% purity and a total yield of 51.8% (Yin, 2002).

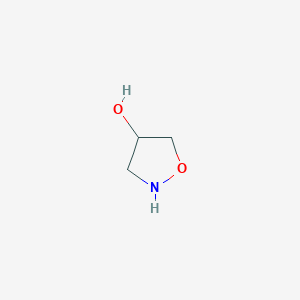

Molecular Structure Analysis

Structural characterization is crucial for understanding the properties and reactivity of chemical compounds. Rublova et al. (2017) synthesized and characterized two sterically hindered isomeric forms of a related compound, demonstrating the impact of molecular structure on chemical behavior through X-ray diffraction analysis (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical properties of sulfonamide compounds are significantly influenced by their functional groups. Michman and Weiss (1990) described the selective electrooxidation of a sulfamyl compound to a carboxylic acid, showcasing the reactivity of sulfonamide groups under electrochemical conditions (Michman & Weiss, 1990).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Optimization

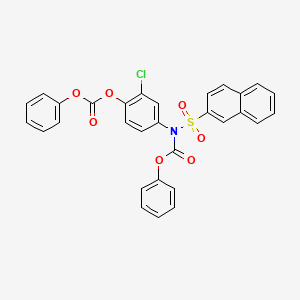

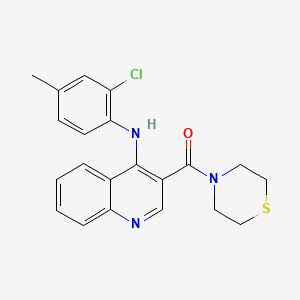

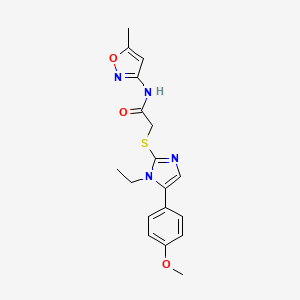

4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid and its derivatives are integral in the synthesis and optimization of various chemical compounds. For instance, heteroaryl sulfonamides have been developed as EP1 receptor selective antagonists, where the sulfonyl moiety of these compounds has been modified to enhance antagonist activity, showcasing their potential in the design of receptor-specific drugs (Naganawa et al., 2006). Additionally, a practical method involving the synthesis of florfenicol starting from 4-(methylsulfonyl) benzoic acid has been developed, highlighting the chemical's role in synthesizing veterinary antibiotics (Wang et al., 2016).

Nanotechnology and Catalysis

This compound plays a role in nanotechnology and catalysis. 4-(substituted phenylsulfonamido)benzoic acids were synthesized using a fly-ash:H3PO3 nano catalyst, indicating its utility in nanocatalysis and the production of compounds with antimicrobial activities (Dineshkumar & Thirunarayanan, 2019).

Pharmaceutical Development and Bioactive Compounds

The compound and its derivatives are key in pharmaceutical development. Benzamide-4-sulfonamides have been identified as effective inhibitors of several human carbonic anhydrase isoforms, demonstrating their potential as therapeutic agents (Abdoli et al., 2018).

Material Science and Supramolecular Chemistry

In material science and supramolecular chemistry, sulfonyl-bridged oligo(benzoic acid)s, prepared from derivatives of the compound, have been studied for their X-ray structures and properties as metal extractants, showing the compound's application in designing materials for metal extraction (Morohashi et al., 2014).

Wirkmechanismus

Target of Action

The primary target of 4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid is Beta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria that provides resistance to beta-lactam antibiotics like penicillins, cephamycins, and carbapenems (ertapenem), among others .

Mode of Action

It is known that the compound interacts with its target, beta-lactamase, which may result in changes to the enzyme’s function .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[carboxymethyl(methylsulfonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6S/c1-18(16,17)11(6-9(12)13)8-4-2-7(3-5-8)10(14)15/h2-5H,6H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAIOABGWKLJRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-Methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid;dihydrochloride](/img/structure/B2481844.png)

![2-[3-(1,2-Oxazol-4-yl)propyl]isoindole-1,3-dione](/img/structure/B2481847.png)

![N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide](/img/structure/B2481849.png)

![N-mesityl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2481852.png)

![ethyl 2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2481855.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2481858.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,5-dichlorophenyl)amino)formamide](/img/structure/B2481860.png)

![Methyl (E)-4-[4-(2-methoxyanilino)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2481862.png)

![3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2481865.png)